molecular formula C23H26FN3O3S2 B2877727 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932549-54-7

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2877727
CAS No.: 932549-54-7
M. Wt: 475.6
InChI Key: LMBHGBBTTAAJSK-UHFFFAOYSA-N
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Description

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of fluorophenyl, methoxyphenyl, and propylthio groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Sulfonylation: To introduce the sulfonyl group.

    Spirocyclization: To form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 8-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
  • 8-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Uniqueness

Compared to similar compounds, 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.

Biological Activity

The compound 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a member of the triazaspiro family, characterized by its unique spirocyclic structure and diverse functional groups. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features:

  • A sulfonyl group that enhances its reactivity.
  • A triazaspiro moiety that contributes to its three-dimensional structure.
  • Substituents such as 4-fluorophenyl and 4-methoxyphenyl that may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antitumor effects
  • Antipsychotic profiles
  • Antimicrobial properties

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. For instance:

  • It may inhibit certain enzymes involved in cancer proliferation.
  • It could modulate neurotransmitter systems relevant to psychiatric disorders.

Antitumor Activity

A study on related triazaspiro compounds demonstrated significant antitumor activity. For example, compounds with similar structures inhibited cancer cell proliferation in vitro and in vivo models. The mechanisms involved may include:

  • Induction of apoptosis in tumor cells.
  • Inhibition of cell cycle progression.
CompoundMechanismActivity
8-(3-Chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneApoptosis inductionAntitumor
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneCell cycle inhibitionAntitumor

Antipsychotic Profiles

Research has shown that certain derivatives exhibit antipsychotic properties with reduced side effects compared to traditional antipsychotics. The findings suggest:

  • Effective modulation of dopamine receptors.
  • A favorable side effect profile in animal models.

Antimicrobial Properties

Compounds structurally similar to this compound have shown antimicrobial activity against various pathogens. This activity may be attributed to:

  • Disruption of bacterial cell membranes.
  • Inhibition of essential metabolic pathways in bacteria.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Key factors include:

  • Absorption rates and bioavailability.
  • Metabolism pathways and elimination half-lives.

Toxicological studies are necessary to determine the safety profile in potential clinical applications.

Properties

IUPAC Name

8-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S2/c1-3-16-31-22-21(17-4-8-19(30-2)9-5-17)25-23(26-22)12-14-27(15-13-23)32(28,29)20-10-6-18(24)7-11-20/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHGBBTTAAJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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